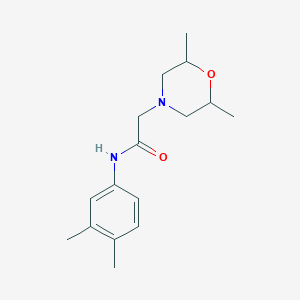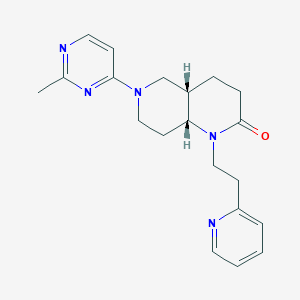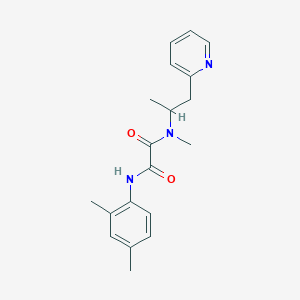
2-(2,6-dimethyl-4-morpholinyl)-N-(3,4-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dimethyl-4-morpholinyl)-N-(3,4-dimethylphenyl)acetamide, also known as DMXAA, is a synthetic compound that has gained attention in the scientific community due to its potential as an anti-cancer agent. In
作用机制
2-(2,6-dimethyl-4-morpholinyl)-N-(3,4-dimethylphenyl)acetamide works by activating the immune system to attack cancer cells. It binds to a protein called STING (Stimulator of Interferon Genes) which triggers the production of interferons and other cytokines that activate immune cells. This leads to the destruction of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It increases the production of cytokines and chemokines, which are involved in immune responses. It also activates the NF-κB pathway, which is important for inflammation and cell survival. Additionally, this compound has been shown to have anti-inflammatory effects in certain contexts.
实验室实验的优点和局限性
One advantage of using 2-(2,6-dimethyl-4-morpholinyl)-N-(3,4-dimethylphenyl)acetamide in lab experiments is its specificity for activating the STING pathway. This allows researchers to study the effects of STING activation on immune responses and cancer cell death. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in experiments.
未来方向
There are several future directions for research on 2-(2,6-dimethyl-4-morpholinyl)-N-(3,4-dimethylphenyl)acetamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is the development of more potent and soluble analogs of this compound. Additionally, researchers are interested in studying the effects of this compound on other diseases, such as viral infections and autoimmune disorders.
Conclusion
In conclusion, this compound is a synthetic compound with promising anti-cancer properties. Its mechanism of action involves activating the immune system to attack cancer cells. This compound has been extensively studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Future research will focus on its potential use in combination with other cancer treatments and its effects on other diseases.
合成方法
2-(2,6-dimethyl-4-morpholinyl)-N-(3,4-dimethylphenyl)acetamide is synthesized through a multi-step process starting with 3,4-dimethylbenzaldehyde and morpholine. The final step involves the reaction of 2,6-dimethyl-4-nitrophenylacetyl chloride with the intermediate product to form this compound.
科学研究应用
2-(2,6-dimethyl-4-morpholinyl)-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are critical processes for tumor growth and survival. This compound has been tested in preclinical studies and clinical trials for various types of cancer, including lung, prostate, and colon cancer.
属性
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-5-6-15(7-12(11)2)17-16(19)10-18-8-13(3)20-14(4)9-18/h5-7,13-14H,8-10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABOJCIAYPMHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496405.png)
![1-(3-phenyl-2-propen-1-yl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5496406.png)
![7-acetyl-6-(4-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5496409.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5496411.png)
amine hydrochloride](/img/structure/B5496418.png)
![3-allyl-5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5496431.png)
![methyl 4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5496435.png)


![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-nitro-2-furyl)acrylonitrile](/img/structure/B5496453.png)
![3-[(1H-1,2,4-triazol-3-ylthio)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5496458.png)
![N-(3-methoxypropyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5496463.png)

![4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5496483.png)